molecular formula C15H23BN2O2S B1450431 4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]thiomorpholine CAS No. 1352413-75-2

4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]thiomorpholine

Cat. No.: B1450431
CAS No.: 1352413-75-2
M. Wt: 306.2 g/mol
InChI Key: RTMQINQSSQUSQG-UHFFFAOYSA-N
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Description

4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]thiomorpholine is a useful research compound. Its molecular formula is C15H23BN2O2S and its molecular weight is 306.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are known to be used for borylation at the benzylic c-h bond of alkylbenzenes . This suggests that the compound might interact with similar targets.

Mode of Action

The compound interacts with its targets through a process called borylation. In the presence of a palladium catalyst, it forms pinacol benzyl boronate . This interaction results in changes to the chemical structure of the target, which can influence its function.

Biochemical Pathways

The process of borylation, which this compound is involved in, is a key step in many organic synthesis reactions . The downstream effects of these reactions can vary widely depending on the specific context and the other compounds involved.

Result of Action

The compound’s involvement in borylation reactions suggests that it could play a role in the synthesis of various organic compounds .

Action Environment

The compound is stable under normal conditions but may hydrolyze in a humid environment . It is soluble in organic solvents such as chloroform, ether, and dichloromethane . These properties suggest that the compound’s action, efficacy, and stability could be influenced by factors such as humidity and the presence of organic solvents.

Properties

IUPAC Name

4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]thiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BN2O2S/c1-14(2)15(3,4)20-16(19-14)12-5-6-13(17-11-12)18-7-9-21-10-8-18/h5-6,11H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMQINQSSQUSQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]thiomorpholine
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4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]thiomorpholine
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4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]thiomorpholine
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4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]thiomorpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.